2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine
Description
Properties
IUPAC Name |
2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN7/c18-13-1-3-14(4-2-13)23-7-9-24(10-8-23)16-15-11-22-25(6-5-19)17(15)21-12-20-16/h1-4,11-12H,5-10,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOCHUGLCVCGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may bind to its target receptors and modulate their activity. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on certain targets.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Biological Activity
The compound 2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a fluorophenyl group. Its molecular formula is , with a molecular weight of approximately 353.42 g/mol. The presence of the fluorine atom is believed to enhance its pharmacological properties by improving lipophilicity and receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The piperazine moiety facilitates binding to neurotransmitter receptors, particularly dopamine and serotonin receptors. Studies have shown that compounds with similar structures exhibit high affinity for D2 and D4 dopamine receptors, which are crucial in modulating mood and cognition .
- Anticancer Activity : The pyrazolo[3,4-d]pyrimidine scaffold is known for its anticancer properties. Research indicates that derivatives of this structure can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression .
Anticancer Effects
Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 12.12 ± 0.54 | Induction of apoptosis via ROS generation |
| MCF-7 (Breast) | 9.59 ± 0.70 | Inhibition of pim-1 kinase |
| FaDu (Head & Neck) | 10.10 ± 0.40 | Cell cycle arrest and apoptosis induction |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent .
Neuropharmacological Activity
The compound has also been evaluated for its effects on neurotransmitter systems:
- Dopaminergic Activity : Similar compounds have shown high affinity for dopamine receptors, which could translate into potential therapeutic effects for disorders such as schizophrenia and depression .
- Serotonergic Modulation : By influencing serotonin pathways, the compound may also exhibit anxiolytic or antidepressant effects, warranting further investigation into its utility in treating mood disorders .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Breast Cancer Treatment : A study involving pyrazolo[3,4-d]pyrimidine derivatives reported enhanced cytotoxicity compared to standard chemotherapeutics like etoposide, emphasizing the need for further exploration of this class of compounds in oncology .
- Neurotransmitter Receptor Affinity : Research on piperazine derivatives indicated that modifications to the piperazine ring significantly altered receptor binding profiles, suggesting a tailored approach could enhance therapeutic outcomes in neuropharmacology .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
a. 4-(4-Methoxyphenyl)piperazine Analogues
A key analogue is 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (PubChem). Methoxy groups are also more metabolically labile than fluorine, which may shorten the compound’s half-life .
b. 4-(5-Fluoro-2-Methoxyphenyl)piperazine Derivatives
The compound methyl N-[(2-{4-[4-(5-fluoro-2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}phenyl)methyl]-beta-alaninate () introduces both fluorine and methoxy groups. The dual substitution balances electron-withdrawing effects (fluorine) and solubility (methoxy), but the increased molecular weight (519.57 g/mol ) may reduce blood-brain barrier penetration compared to the target compound .
Modifications to the Pyrazolo[3,4-d]pyrimidine Core
a. Thieno[3,2-d]pyrimidine Hybrids
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () replaces the piperazine ring with a fused thieno-pyrimidine system. However, the absence of a piperazine group may limit interactions with GPCRs (e.g., serotonin receptors) .
b. Benzylpiperazine Derivatives
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS: 878063-77-5) incorporates a benzyl group, increasing lipophilicity (MW: 463.96 g/mol ). While this may improve CNS penetration, it raises the risk of off-target effects and metabolic oxidation .
Side Chain Variations
a. Ethanamine vs. Ester Groups
The target compound’s ethanamine side chain contrasts with ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate (CAS: 890894-72-1), which has an ethyl ester. Esters can act as prodrugs but require enzymatic hydrolysis for activation, introducing variability in bioavailability .
b. Aryl Sulfide Substituents
3-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether (CAS: 692762-54-2) replaces the piperazine with a sulfur-containing chain. Sulfur atoms may enhance metabolic stability but could also form reactive metabolites .
Pharmacological and Physicochemical Properties
Receptor Affinity and Selectivity
- The 4-fluorophenylpiperazine moiety in the target compound is associated with affinity for serotonin (5-HT₁A) and dopamine receptors, similar to antipsychotic drugs.
- Analogues with methoxyphenyl groups () may shift selectivity toward adrenergic receptors due to reduced electronegativity.
- Benzylpiperazine derivatives () are more likely to interact with σ receptors, given their bulkier substituents .
Solubility and Bioavailability
Metabolic Stability
- Fluorine substitution resists oxidative metabolism, extending half-life compared to methoxy or benzyl groups, which are prone to CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
